6-O-p-Hydroxybenzoylaucubin 6-O-p-Hydroxybenzoylaucubin
Brand Name: Vulcanchem
CAS No.: 1016987-87-3
VCID: VC0045149
InChI: InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1
SMILES: C1=COC(C2C1C(C=C2CO)OC(=O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Molecular Formula: C22H26O11
Molecular Weight: 466.439

6-O-p-Hydroxybenzoylaucubin

CAS No.: 1016987-87-3

Reference Standards

VCID: VC0045149

Molecular Formula: C22H26O11

Molecular Weight: 466.439

6-O-p-Hydroxybenzoylaucubin - 1016987-87-3

CAS No. 1016987-87-3
Product Name 6-O-p-Hydroxybenzoylaucubin
Molecular Formula C22H26O11
Molecular Weight 466.439
IUPAC Name [(1S,4aR,5S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate
Standard InChI InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1
Standard InChIKey JZWZFNOVWZEQMF-QNAXTHAFSA-N
SMILES C1=COC(C2C1C(C=C2CO)OC(=O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Appearance Powder
PubChem Compound 91885091
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator